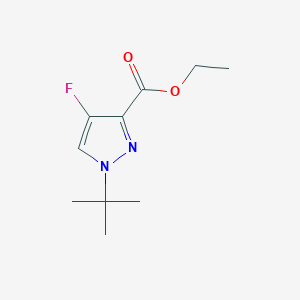

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate (CAS: 1416372-82-1) is a fluorinated pyrazole derivative with a molecular weight of 214.24 g/mol and a purity of 95% . Its structure features a tert-butyl group at the pyrazole ring’s N1 position, a fluorine atom at C4, and an ethyl ester at C3.

Properties

IUPAC Name |

ethyl 1-tert-butyl-4-fluoropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-5-15-9(14)8-7(11)6-13(12-8)10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJSGRIEWNCXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1F)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Trichloromethyl Enones

A regiocontrolled approach reported by De Gruyter and ACS Omega utilizes trichloromethyl enones as precursors. These enones react with tert-butylhydrazine hydrochloride to form the pyrazole ring, with the trichloromethyl group serving as a masked carboxylate precursor. For example:

Hydrazine-β-Ketoester Cyclization

Alternative routes employ β-ketoesters bearing fluorine and tert-butyl groups. Hydrazine derivatives react with ethyl 4-fluoro-3-oxobutanoate in acidic media to form the pyrazole ring. Key parameters include:

Introduction of the tert-Butyl Group

The tert-butyl group is introduced either during pyrazole ring formation or via post-cyclization alkylation.

Direct Alkylation During Cyclocondensation

Using tert-butylhydrazine hydrochloride in the cyclocondensation step ensures direct incorporation of the tert-butyl group at the N1 position. This method avoids competing side reactions and achieves yields of 70–90%.

Post-Cyclization Alkylation

For pre-formed pyrazoles, alkylation with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the tert-butyl group. However, this method risks over-alkylation and requires stringent temperature control (0–5°C).

Fluorination Techniques

Fluorine is introduced via electrophilic fluorination or through fluorinated building blocks.

Electrophilic Fluorination

Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to fluorinate the pyrazole ring at the 4-position.

Fluorinated Precursors

Using 4-fluoro-β-ketoesters in the cyclocondensation step bypasses the need for separate fluorination. This one-pot strategy improves efficiency but requires specialized precursors.

Esterification and Functionalization

The ethyl ester group is introduced via esterification of the corresponding carboxylic acid or through in situ trapping during cyclocondensation.

Acid-Catalyzed Esterification

Trichloromethyl Conversion

The trichloromethyl group in intermediates derived from trichloromethyl enones is hydrolyzed to carboxylate under basic conditions (NaOH, H₂O/EtOH), followed by esterification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, regioselectivity, and practicality:

Industrial and Green Chemistry Approaches

Continuous-Flow Synthesis

Recent advances adopt continuous-flow reactors to enhance safety and efficiency, particularly for exothermic steps like fluorination. This method reduces reaction times by 50% compared to batch processes.

Solvent-Free Mechanochemistry

Ball-milling techniques minimize solvent use during cyclocondensation, achieving comparable yields (75–85%) while reducing environmental impact.

Challenges and Optimization Strategies

-

Regioselectivity Control : Competing 1,3- vs. 1,5-isomer formation remains a challenge. DFT calculations suggest that electron-withdrawing groups (e.g., fluorine) favor 1,3-regiochemistry by stabilizing transition states.

-

Purification Difficulties : Chromatography is often required due to similar polarities of isomers. Crystallization using hexane/ethyl acetate mixtures improves purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Electrophilic fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

Esterification: Ethanol and sulfuric acid or p-toluenesulfonic acid.

Alkylation: Potassium tert-butoxide and tert-butyl halides.

Major Products Formed

Substitution: Products with different nucleophiles replacing the fluoro group.

Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate is primarily recognized for its biological activities , which include anti-inflammatory and anti-cancer properties. Studies have demonstrated that this compound can inhibit specific enzymes related to cancer progression, making it a candidate for further pharmacological studies.

- Anti-Cancer Properties : Research indicates that the compound exhibits significant potential in inhibiting cancer cell growth. It has been shown to bind to DNA, thereby interfering with the proliferation of cancer cells both in vitro and in vivo .

- Anti-Inflammatory Effects : The compound also displays anti-inflammatory properties, which may be beneficial in treating inflammatory disorders .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods vary based on desired yield and purity levels, showcasing the compound's versatility as a synthetic intermediate in drug development.

Common Synthetic Methods

- Esterification Reactions : The compound can be synthesized through reactions involving carboxylic acids and alcohols.

- Nucleophilic Substitution : The presence of the fluorine atom allows for specific nucleophilic substitutions, which can enhance the compound's biological activity .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored as a potential pesticide. Its ability to inhibit the growth of certain pathogens makes it a candidate for agricultural applications aimed at improving crop resilience against diseases .

Case Studies and Research Findings

Research findings highlight the potential of this compound in various therapeutic contexts:

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound could effectively inhibit tumor growth in mouse models by targeting specific cancer pathways .

Case Study 2: Inflammatory Response Modulation

In vitro assays showed that this compound could reduce inflammatory cytokine production, suggesting its utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Fluorine at C4 increases electronegativity, influencing hydrogen bonding and bioavailability, unlike cyano (C5) or trifluoromethyl (C3) groups in analogs . Sulfonyl and aryl substituents (e.g., in ) introduce polarity and π-stacking capabilities, critical for target binding in enzyme inhibitors.

Hazard Profiles: The cyano-substituted analog (Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate) exhibits acute oral toxicity (H302) and skin irritation (H315), necessitating stricter handling protocols than the fluorine-containing target compound . Trifluoromethyl sulfonate derivatives (e.g., ) require precautions against thermal decomposition (P210) due to reactive intermediates.

Synthetic Utility :

- The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids for further derivatization, a feature shared with analogs like .

- BOC-protected amines (e.g., ) are advantageous in peptide coupling but add synthetic complexity.

Table 2: Physicochemical Properties

Biological Activity

Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. The unique structural features of this compound, including the presence of a tert-butyl group and a fluorine atom, contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C10H15FN2O2

- Molecular Weight : 214.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a fluorine atom, which enhances its biological activity by influencing its binding affinity to various targets.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has shown potential in inhibiting specific enzymes related to cancer progression, making it a candidate for further pharmacological studies.

- Mechanism of Action : The compound's ability to inhibit enzymes involved in cancer cell proliferation has been linked to its structural characteristics. Studies have demonstrated that it can bind effectively to targets associated with tumor growth and metastasis.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, and this compound is no exception.

- Inhibition of Pro-inflammatory Mediators : The compound has been shown to downregulate the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory disorders.

Research Findings

Recent studies have explored the biological activity of this compound through various assays. The following table summarizes key findings from relevant research:

| Study | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Xia et al. (2022) | Anti-tumor activity | 49.85 | Induces apoptosis in cancer cells |

| Fan et al. (2022) | Cytotoxicity against A549 cells | 0.95 | Causes autophagy without apoptosis |

| Wang et al. (2022) | Inhibition of Aurora-A kinase | 0.067 | Significant binding affinity observed |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potent anti-cancer activity.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling Ethyl 1-(tert-butyl)-4-fluoro-1H-pyrazole-3-carboxylate in laboratory settings?

- Methodological Answer:

- Protective Gear: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Always consult a physician .

- Waste Disposal: Segregate chemical waste and use licensed disposal services to avoid environmental contamination .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.81 ppm for pyrazole protons in CDCl₃) confirm structural integrity .

- LC-MS/HRMS: Validate molecular weight (e.g., m/z 307.0875 [M⁺]) and purity .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1684 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer:

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuSO₄/Na ascorbate) in THF/water (1:1) at 50°C yields triazole hybrids (86% efficiency) .

- Azide Precursor Reactions: React triazenylpyrazole precursors with azido(trimethyl)silane in CH₂Cl₂ under trifluoroacetic acid catalysis .

Advanced Research Questions

Q. How can yield optimization be achieved in click chemistry syntheses of derivatives?

- Methodological Answer:

- Parameter Optimization:

- Competing Pathways: Monitor reaction progress via TLC to suppress byproduct formation (e.g., dimerization) .

Q. What computational tools resolve crystallographic data contradictions in structural studies?

- Methodological Answer:

- SHELX Suite: Refine high-resolution data using SHELXL for small-molecule crystallography, addressing twinning or disorder .

- Mercury CSD: Visualize voids/packing patterns and compare with similar structures (e.g., pyrazole-carboxylate derivatives) .

- Case Study: X-ray diffraction (100 K, R factor = 0.034) resolved bond-length discrepancies in related ethyl pyrazole carboxylates .

Q. How can functionalization strategies expand the compound’s applications in medicinal chemistry?

- Methodological Answer:

- Triazole Hybrids: Introduce bioisosteric triazole rings via azide-alkyne cycloaddition to enhance binding affinity .

- Fluorinated Derivatives: Substitute fluorine at position 4 to modulate pharmacokinetics (e.g., metabolic stability) .

- In Vivo Testing: Use LC-MS to track metabolite formation (exact mass: 219.1008) in preclinical models .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer:

- Ventilation: Use explosion-proof fume hoods to manage volatile intermediates (e.g., trifluoroacetic acid) .

- Thermal Monitoring: Employ in-situ FTIR to detect exothermic events during azide reactions .

- Waste Neutralization: Treat acidic byproducts with NaHCO₃ before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of pyrazole-carboxylate derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.